1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with alkylating agents under controlled conditions. For instance, the reaction may start with the preparation of 1-ethyl-3-methyl-1H-pyrazol-5-amine, followed by alkylation with 1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or oxo derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.
3-methyl-1H-pyrazol-5-amine: Another related compound with a different substitution pattern.
1-(2-methylpropyl)-1H-pyrazol-5-amine: Shares the isobutyl group with the target compound.
Uniqueness
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multi-functional nature makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856085-10-3 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-18-14(8-12(4)17-18)15-9-13-6-7-16-19(13)10-11(2)3/h6-8,11,15H,5,9-10H2,1-4H3 |
InChI Key |
CCRXENHUFUYXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2CC(C)C |
Origin of Product |
United States |
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